molecular formula C17H21N3O3S B2403644 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 1787881-88-2

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B2403644
CAS No.: 1787881-88-2
M. Wt: 347.43
InChI Key: XTLGVXNGSZPNNM-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties

Mechanism of Action

TZDs analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Safety and Hazards

The safety and hazards associated with TZDs derivatives would depend on the specific compound and its intended use. It’s important to note that a dose of an anticancer drug sufficient to kill cancer cells is often lethal to the normal tissue and leads to many side effects, which in turn, limits its treatment efficacy .

Future Directions

The development of novel antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Despite major breakthroughs in many areas of modern medicine, significant rise in multi-drug resistant microbial infections and cancer has become an economic as well as a serious health care problem . Therefore, there is an increasing need for new medicinal organic agents .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLGVXNGSZPNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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